molecular formula C17H25N3O2 B13091776 3-Ethoxy-2-ethyl-N-(3-methylbutyl)-2H-indazole-6-carboxamide CAS No. 919108-84-2

3-Ethoxy-2-ethyl-N-(3-methylbutyl)-2H-indazole-6-carboxamide

Cat. No.: B13091776
CAS No.: 919108-84-2
M. Wt: 303.4 g/mol
InChI Key: OYVUSJUBGPOIQW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-ethyl-N-isopentyl-2H-indazole-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-2-ethyl-N-isopentyl-2H-indazole-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of ethoxy, ethyl, and isopentyl groups enhances its lipophilicity and ability to interact with hydrophobic pockets in enzymes and receptors .

Properties

CAS No.

919108-84-2

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

3-ethoxy-2-ethyl-N-(3-methylbutyl)indazole-6-carboxamide

InChI

InChI=1S/C17H25N3O2/c1-5-20-17(22-6-2)14-8-7-13(11-15(14)19-20)16(21)18-10-9-12(3)4/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,18,21)

InChI Key

OYVUSJUBGPOIQW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C2C=CC(=CC2=N1)C(=O)NCCC(C)C)OCC

Origin of Product

United States

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